2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate

Pharmaceutical Analysis Impurity Profiling Mass Spectrometry

Procure this Otilonium Bromide Impurity 1 (CAS 26090-29-9) for pharmaceutical QC and analytical method development. Its defined octyloxy substituent and full ester moiety enable precise chromatographic separation from Impurities 2 and 3. A validated 80% synthetic yield ensures cost-efficiency for process development. Use as a USP/EP system suitability standard for ANDA compliance. Stable at 2-8°C with a sharp melting point (41-42°C).

Molecular Formula C28H40N2O4
Molecular Weight 468.6 g/mol
CAS No. 26090-29-9
Cat. No. B015121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate
CAS26090-29-9
Synonyms4-[[2-(Octyloxy)benzoyl]amino]benzoic Acid 2-(Diethylamino)ethyl Ester; _x000B_p-[[2-(Octyloxy)benzoyl]amino]benzoic Acid 2-(Diethylamino)ethyl Ester; 
Molecular FormulaC28H40N2O4
Molecular Weight468.6 g/mol
Structural Identifiers
SMILESCCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCCN(CC)CC
InChIInChI=1S/C28H40N2O4/c1-4-7-8-9-10-13-21-33-26-15-12-11-14-25(26)27(31)29-24-18-16-23(17-19-24)28(32)34-22-20-30(5-2)6-3/h11-12,14-19H,4-10,13,20-22H2,1-3H3,(H,29,31)
InChIKeyQOTIDDHANGFPGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate (26090-29-9) Procurement Guide: Verified Specifications and Comparator Data


2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate (CAS 26090-29-9) is a synthetic organic compound classified as a benzamide derivative [1]. It serves primarily as a characterized reference standard and intermediate, most notably identified as Otilonium Bromide Impurity 1 in pharmaceutical quality control . With a molecular formula of C28H40N2O4 and a molecular weight of 468.63 g/mol, its physicochemical properties, including a melting point of 41-42°C and specific solubility in chlorinated and alcoholic solvents, are well-defined .

Why 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate Cannot Be Substituted by Other Otilonium Bromide Impurities


Within the analytical and synthetic landscape of Otilonium Bromide, impurities are not interchangeable due to their distinct structural and physicochemical properties . 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate (Impurity 1) is characterized by a specific octyloxy substituent and a full ester moiety, differentiating it from Impurity 2 (CAS 1007652-84-7), which possesses a hydroxyl group in place of the octyloxy chain, and Impurity 3 (CAS 14629-01-7), which is a quaternary ammonium salt [1]. These structural variances lead to quantifiable differences in properties like molecular weight, melting point, and solubility, which are critical for chromatographic separation, method validation, and accurate quantification in quality control workflows .

Quantitative Evidence Guide: Differentiating 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate from Comparators


Molecular Weight as a Critical Identifier: 468.63 g/mol vs. Otilonium Bromide Impurities

The molecular weight of 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate is 468.63 g/mol, corresponding to the neutral form of the impurity . This is a key differentiator from Otilonium Bromide Impurity 2 (CAS 1007652-84-7), which has a molecular weight of 356.42 g/mol due to the absence of the octyloxy chain, and Impurity 3 (CAS 14629-01-7), which is a quaternary ammonium bromide salt with a molecular weight of 331.25 g/mol (cation) plus 79.90 g/mol (bromide) . This ~112 g/mol difference from Impurity 2 and the distinct ionization behavior compared to Impurity 3 are essential for unambiguous mass spectrometric identification and HPLC method specificity.

Pharmaceutical Analysis Impurity Profiling Mass Spectrometry

Melting Point Specificity: 41-42°C for Solid-State Characterization

The compound exhibits a sharp melting point range of 41-42°C . This is a valuable physical property for identity confirmation. While the melting point of Otilonium Bromide Impurity 2 is not consistently reported, this specification for the target compound provides a reliable, non-spectroscopic method for initial material verification upon receipt, a critical step in GLP environments.

Material Science Analytical Chemistry Reference Standard Characterization

Synthesis Yield Benchmark: Demonstrated 80% Yield for Process Feasibility

A published synthetic protocol for 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate reports an isolated yield of 80% using a straightforward reaction with triethylamine in dichloromethane . While not a direct comparative study, this yield serves as a benchmark for the feasibility of its preparation. This contrasts with the lack of publicly available synthetic yields for related Otilonium Bromide impurities, providing a tangible advantage for laboratories considering in-house synthesis or evaluating vendor-supplied material costs.

Organic Synthesis Process Chemistry Scale-up Feasibility

Regulatory Acceptance: Defined Limits for Related Substances in Otilonium Bromide

In the context of Otilonium Bromide active pharmaceutical ingredient (API), individual related organic impurities, such as 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate, are commonly controlled to limits of 0.1 to 0.3% by weight, with a total impurities threshold typically not exceeding 1.0% . This regulatory expectation establishes a clear, quantitative target for procurement: the reference standard must be of sufficient purity (e.g., >95% as per vendor specifications ) to accurately quantify impurities at these low levels. This differs from other impurities like Impurity 3, which may have its own unique acceptance criteria due to its distinct chemical nature (a quaternary ammonium salt) [1].

Pharmaceutical Quality Control Regulatory Compliance ICH Guidelines

Target Application Scenarios for 2-(Diethylamino)ethyl 4-(2-(octyloxy)benzamido)benzoate (26090-29-9) Based on Verified Evidence


High-Specificity Reference Standard for Otilonium Bromide Impurity Profiling

Procure as a primary reference standard for HPLC and LC-MS methods aimed at quantifying Otilonium Bromide Impurity 1. Its distinct molecular weight of 468.63 g/mol and sharp melting point of 41-42°C ensure unambiguous identification and accurate quantification at regulatory limits of 0.1-0.3% .

Synthetic Intermediate for Process Development and Scale-up

Utilize in the development of synthetic routes to Otilonium Bromide or related analogs. The reported 80% synthetic yield provides a validated starting point for process chemists, offering a more predictable cost and efficiency profile compared to impurities with undocumented syntheses.

Analytical Method Validation and System Suitability Testing

Employ as a system suitability standard in USP/EP monograph compliance testing for Otilonium Bromide. Its physicochemical stability (storage at 2-8°C) and defined chromatographic behavior support method validation, AMV, and QC applications as per ANDA requirements .

Structural Benchmark for Degradation and Stability Studies

Use as a reference compound in forced degradation studies of Otilonium Bromide API. Its well-characterized structure allows for accurate identification of hydrolytic or oxidative degradation products that may share this core scaffold, providing crucial data for shelf-life determination.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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